Tilomisole

Immuno-oncology Toxicology Drug Safety

Researchers requiring a levamisole-like immunomodulator for chronic in vivo cancer or autoimmune models should procure Tilomisole. This benzimidazothiazole derivative retains immunomodulatory efficacy while dramatically reducing agranulocytosis risk, enabling longer-term dosing without hematological confounders. • Combined anti-inflammatory & immunomodulatory activity - distinct from indomethacin and levamisole in adjuvant-arthritis rat models • Restores defective T-cell suppressor function in RA patient cells - not replicated by levamisole • No significant GI damage vs aspirin/naproxen in chronic inflammation studies • Orally active; well tolerated in clinical cohorts at 60-300 mg/m²

Molecular Formula C17H11ClN2O2S
Molecular Weight 342.8 g/mol
CAS No. 58433-11-7
Cat. No. B1213041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilomisole
CAS58433-11-7
Synonyms3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
NSC 310633
tilomisole
Wy 18251
Wy-18,251
Wy-18251
Molecular FormulaC17H11ClN2O2S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)
InChIKeyPUYFLGQZLHVTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tilomisole: A Differentiated Benzimidazothiazole Immunomodulator


Tilomisole (Wy-18251) is a benzimidazothiazole derivative that functions as an orally active immunomodulatory and anti-inflammatory agent [1]. Originally developed as an analog of levamisole, it shares the benzimidazole structural core but exhibits a distinct pharmacological profile characterized by combined immunomodulatory and anti-inflammatory activities, differentiating it from both classical NSAIDs and pure immunostimulants [2]. Its primary value proposition lies in its demonstrated ability to maintain immunomodulatory efficacy while mitigating the severe hematological toxicity (agranulocytosis) associated with its parent compound, levamisole [3].

Why Tilomisole Cannot Be Substituted with Levamisole or NSAIDs


Procurement of a structurally or functionally related analog as a substitute for Tilomisole carries significant experimental risk due to its unique, quantifiable differentiation. Unlike levamisole, Tilomisole demonstrates a markedly reduced risk of agranulocytosis while retaining immunomodulatory activity [1]. Furthermore, Tilomisole is not a simple NSAID; in direct comparative studies, it uniquely combines both anti-inflammatory and immunomodulatory activities, a dual-action profile not observed with either levamisole or indomethacin in the same models [2]. This distinct pharmacological fingerprint, detailed in the quantitative evidence below, means that substituting Tilomisole with a generic analog will likely compromise the specific biological outcome or introduce confounding toxicities, thereby invalidating the research objectives for which it was selected.

Quantitative Differentiation Evidence


Superior Hematological Safety vs. Levamisole

The primary differentiator for Tilomisole is its improved safety margin compared to its closest structural analog, levamisole. Preclinical models demonstrated that Tilomisole causes less agranulocytosis than levamisole, a severe and dose-limiting side effect, while preserving immunomodulatory capacity [1]. This preclinical finding was corroborated in a clinical study of 25 cancer patients, where Tilomisole was administered at doses up to 960 mg/m² daily and was well tolerated with no significant side effects reported, confirming its improved safety profile in a human context [1].

Immuno-oncology Toxicology Drug Safety

Dual Anti-inflammatory and Immunomodulatory Activity

In a direct comparative study using the rat adjuvant-induced arthritis model, Tilomisole exhibited a unique pharmacological profile not seen with either levamisole or indomethacin. While indomethacin (1 mg/kg/day) only reduced edema/bone erosion and levamisole (25 mg/kg/day) only improved immune function, Tilomisole (100-200 mg/kg/day) demonstrated both effects simultaneously [1]. Specifically, Tilomisole significantly reduced both edema and bone erosion in the uninjected paw and restored the diminished Con A-induced proliferative response and IL-2 synthesis in spleen cells from arthritic rats to normal levels [1].

Rheumatoid Arthritis Immunopharmacology In Vivo Models

Restoration of Defective Immune Function in RA

Tilomisole demonstrates a specific functional advantage over levamisole in restoring a defective immune regulatory mechanism associated with rheumatoid arthritis (RA). In an ex vivo model, T cells from RA patients fail to produce a suppressor factor that inhibits Epstein-Barr virus (EBV)-induced B cell proliferation. Addition of Tilomisole at 100 µg/mL completely restored this defective factor production by RA T cells to normal levels [1]. In contrast, levamisole, tested across a broad concentration range of 0.1-100 µg/mL, had no effect on restoring this suppressor activity [1].

Rheumatoid Arthritis B Cell Regulation Ex Vivo Models

Superior GI Safety vs. Aspirin and Naproxen

While Tilomisole exhibited a less potent acute anti-inflammatory effect than the NSAIDs aspirin and naproxen in the carrageenan-induced paw edema model, it provided a significant safety advantage: Tilomisole produced no significant gastrointestinal (GI) damage [1]. This contrasts sharply with NSAIDs, which are known for their GI toxicity. This safety profile positions Tilomisole as a preferred agent for long-term inflammation studies where GI complications could confound results or cause premature study termination.

Gastroenterology Toxicology NSAID Research

Cartilage-Protective Effect in Osteoarthritis Models

Tilomisole demonstrates a disease-modifying property not seen with classical anti-inflammatory agents. In an in vitro model of interleukin-1 (IL-1)-induced cartilage proteoglycan resorption, a key feature of osteoarthritis, standard cyclooxygenase (COX) and lipoxygenase inhibitors had no effect. Among the clinically used disease-modifying anti-arthritic agents tested, only auranofin and Tilomisole were found to be effective in inhibiting this IL-1-induced resorption [1].

Osteoarthritis Cartilage Biology Disease-Modifying Drugs

Application Scenarios Justifying Tilomisole Procurement


Long-Term In Vivo Studies Requiring Hematological Safety

Researchers requiring a levamisole-like immunomodulator for chronic in vivo cancer or autoimmune disease models should procure Tilomisole. The evidence demonstrates that Tilomisole retains the immunomodulatory effects of levamisole while dramatically reducing the risk of agranulocytosis [1]. This mitigates a major confounder, allowing for longer-term dosing and clearer interpretation of immunomodulatory effects without the complication of treatment-induced hematological toxicity.

Investigating Dual-Action RA Therapies

Tilomisole is the ideal compound for studies requiring a single agent to simultaneously target both the inflammatory cascade and the underlying immune dysfunction in arthritis. As shown in direct comparative studies, Tilomisole uniquely combines the edema-reducing effects of an NSAID with the immune-restorative properties of an immunomodulator [2]. This makes it a superior tool for investigating integrated therapeutic strategies in the adjuvant-arthritis rat model, a standard preclinical model for RA.

Ex Vivo Research on Prostaglandin-Dependent Immune Dysfunction

For studies focused on the specific immune regulatory defects in RA, particularly those involving T cell-mediated suppression of B cell proliferation, Tilomisole is the essential reagent. Evidence shows it can restore a key suppressor function in RA patient cells that is completely unaffected by its structural analog, levamisole [3]. This provides a powerful tool for dissecting the prostaglandin-dependent mechanisms [3] contributing to B cell dysregulation in RA.

GI-Safe Alternative for Chronic Inflammation Models

In chronic inflammation studies where the GI toxicity of traditional NSAIDs like aspirin or naproxen would confound results or limit dosing duration, Tilomisole is the evidence-based alternative. Data confirm that while its acute anti-inflammatory potency is lower, Tilomisole produces no significant GI damage [4]. This allows researchers to model inflammatory processes over extended periods without the confounding effects of gastric lesions, leading to more robust and translatable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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